

Commercial Availability and Technical Guide for 2,2-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethyl-3-pentanol

Cat. No.: B1582833

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-Dimethyl-3-pentanol**, including its commercial availability, physicochemical properties, potential biological activity, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Commercial Availability and Suppliers

2,2-Dimethyl-3-pentanol is available from several chemical suppliers, catering primarily to research and development applications. While some major suppliers have discontinued this product, it can still be sourced from specialized chemical providers.

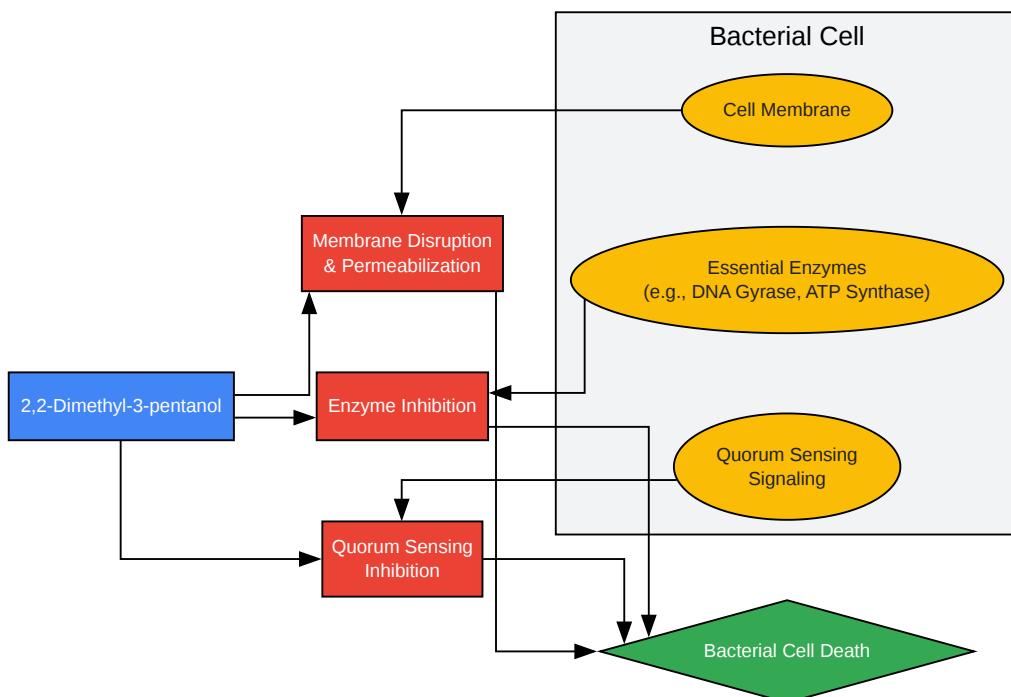
Table 1: Commercial Suppliers of **2,2-Dimethyl-3-pentanol**

Supplier	Availability	Notes
Amerigo Scientific	In Stock	Specialist distributor for life sciences. [1]
Santa Cruz Biotechnology (SCBT)	In Stock	Offered as a biochemical for proteomics research. [2]
P&S Chemicals	Available upon request	Quotation-based supply. [3]
Thermo Scientific	Available	Sold under the legacy Alfa Aesar brand. [4] [5]
Sigma-Aldrich	Discontinued	Historical data and safety information are still available. [6]

Physicochemical Properties

A summary of the key physicochemical properties of **2,2-Dimethyl-3-pentanol** is presented in Table 2. This data is compiled from various supplier and chemical database resources.

Table 2: Physicochemical Data for **2,2-Dimethyl-3-pentanol**


Property	Value	Source(s)
CAS Number	3970-62-5	[2] [3] [6]
Molecular Formula	C ₇ H ₁₆ O	[2] [3]
Molecular Weight	116.20 g/mol	[2] [6]
Appearance	Clear, colorless liquid	[6]
Purity	≥97%	[4] [5] [6]
Density	0.825 g/mL at 25 °C	[6]
Boiling Point	132 °C	[6]
Refractive Index	n _{20/D} 1.423	[6]
Flash Point	38 °C (100.4 °F) - closed cup	[2]
Water Solubility	8.13 g/L at 25 °C	[7]
InChI Key	HMSVXZJWPVIVIV- UHFFFAOYSA-N	[6]

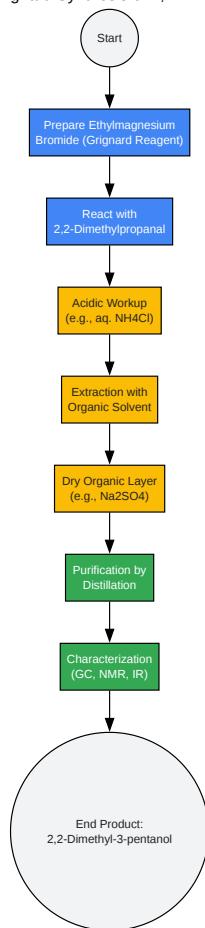
Potential Biological Activity: Antibacterial Properties

Recent research has identified **2,2-Dimethyl-3-pentanol** as a secondary metabolite in the hexane fraction of the medicinal plant *Berberis asiatica*. This plant has demonstrated significant antioxidant and antibacterial properties, suggesting that **2,2-Dimethyl-3-pentanol** may contribute to these biological activities. The study highlighted the extract's effectiveness against *Staphylococcus aureus* and *Klebsiella pneumoniae*.[\[8\]](#)

The potential antibacterial mechanism of action for small alcohols and other secondary metabolites often involves the disruption of bacterial cell membranes and interference with essential cellular processes.

Postulated Antibacterial Mechanism of 2,2-Dimethyl-3-pentanol

[Click to download full resolution via product page](#)


Postulated antibacterial mechanisms of **2,2-Dimethyl-3-pentanol**.

Experimental Protocols

Synthesis of 2,2-Dimethyl-3-pentanol via Grignard Reaction

This protocol describes a plausible method for the synthesis of **2,2-Dimethyl-3-pentanol** based on the Grignard reaction, a common method for forming carbon-carbon bonds and synthesizing alcohols.

Workflow for Grignard Synthesis of 2,2-Dimethyl-3-pentanol

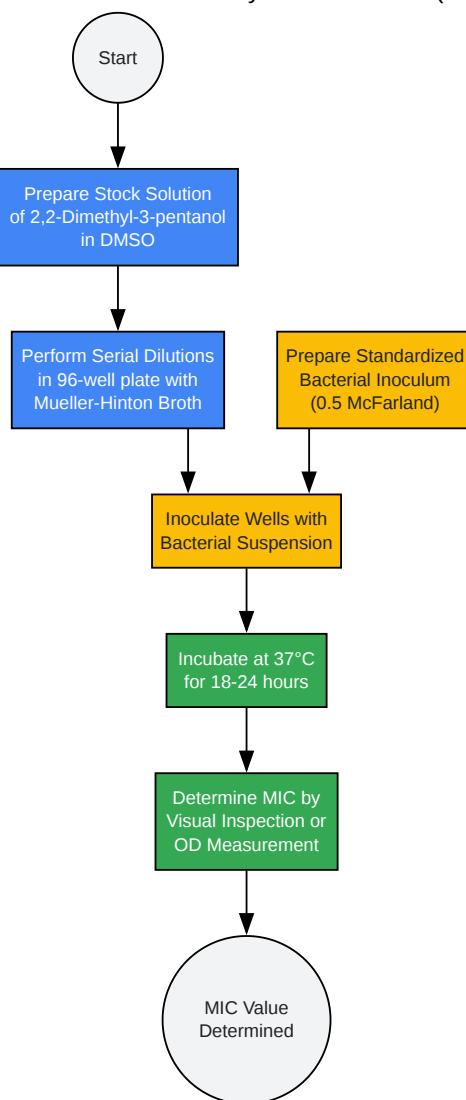
[Click to download full resolution via product page](#)

Workflow for the Grignard Synthesis.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Ethyl bromide
- 2,2-Dimethylpropanal (pivalaldehyde)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

- Standard laboratory glassware for inert atmosphere reactions


Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium.
- Dissolve ethyl bromide in anhydrous diethyl ether and add it dropwise to the magnesium suspension. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied. Maintain a steady reflux by controlling the rate of addition.
- After the addition is complete, continue to stir the reaction mixture at room temperature until most of the magnesium has been consumed.
- Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Dissolve 2,2-dimethylpropanal in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
- Workup and Isolation: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by distillation to obtain **2,2-Dimethyl-3-pentanol**.
- Characterization: Confirm the identity and purity of the product using gas chromatography (GC), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for Minimum Inhibitory Concentration (MIC) Assay

[Click to download full resolution via product page](#)

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

- 2,2-Dimethyl-3-pentanol

- Dimethyl sulfoxide (DMSO)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Test bacterial strains (e.g., *Staphylococcus aureus* ATCC 25923, *Escherichia coli* ATCC 25922)
- 0.5 McFarland turbidity standard
- Positive control antibiotic (e.g., Gentamicin)
- Incubator (37°C)

Procedure:

- Preparation of Test Compound: Prepare a stock solution of **2,2-Dimethyl-3-pentanol** in DMSO. Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to achieve a range of final concentrations.
- Preparation of Bacterial Inoculum: Grow a pure culture of the test bacterium in a suitable broth to the logarithmic phase. Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted test compound. Include a positive control (bacteria with a standard antibiotic) and a negative/growth control (bacteria with no compound).
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.

Safety and Handling

2,2-Dimethyl-3-pentanol is a flammable liquid and vapor. It may cause skin, eye, and respiratory irritation.^{[2][9]} Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crsubscription.com [crsubscription.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Potential of Naturally Occurring Bioactive Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. ebook.ranf.com [ebook.ranf.com]
- 7. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Secondary Plant Metabolites: Mechanisms of Antibacterial Action and Perspectives of Application in Pharmacology | Budanova | Antibiot Khimoter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 2,2-Dimethyl-3-pentanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582833#commercial-availability-and-suppliers-of-2-2-dimethyl-3-pentanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com